Home > Products > Screening Compounds P90594 > Cizolirtine citrate
Cizolirtine citrate - 251375-82-3

Cizolirtine citrate

Catalog Number: EVT-265240
CAS Number: 251375-82-3
Molecular Formula: C21H29N3O8
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cizolirtine, also known as E-4018 (citrate salt) or E-3710, is a calcitonin gene-related peptide antagonist potentially for the treatment of pain, overactive. The efficacy of Cizolirtine has been demonstrated in various models of acute and inflammatory pain in rodents. Cizolirtine may be useful for alleviating some neuropathic somatosensory disorders, in particular cold allodynia, with a reduced risk of undesirable side effects.. Cizolirtine inhibits the spinal release of substance P and CGRP in rats.
Molecular Structure Analysis

Cizolirtine citrate's molecular structure is characterized by its ability to interact with neuropeptide receptors. While specific structural data such as molecular formula and 3D conformation are not provided in the search results, it can be inferred that the compound's design allows for effective binding to receptors involved in bladder function regulation. The molecular weight and specific bonding characteristics would typically be analyzed using techniques like nuclear magnetic resonance spectroscopy or mass spectrometry, although such analyses were not detailed in the current sources.

Chemical Reactions Analysis

Cizolirtine citrate participates in various chemical reactions primarily related to its pharmacological activity. As a modulator of neuropeptide release, it likely engages in receptor-ligand interactions that lead to downstream effects on bladder muscle contraction and relaxation. The exact chemical reactions involved during its therapeutic action are complex and would typically involve receptor activation leading to signal transduction pathways that regulate urinary function .

Mechanism of Action

The mechanism of action of cizolirtine citrate involves modulation of neuropeptides such as substance-P and calcitonin gene-related peptide. These neuropeptides play critical roles in the signaling pathways that govern bladder overactivity. By inhibiting or enhancing the release of these peptides, cizolirtine citrate can effectively reduce symptoms of urgency and frequency associated with overactive bladder conditions. Clinical studies have shown significant reductions in urinary incontinence episodes among patients treated with cizolirtine citrate compared to placebo groups .

Physical and Chemical Properties Analysis

Cizolirtine citrate is presented as a white crystalline solid with high purity (99.9%). While detailed physical properties such as melting point, solubility, and stability under various conditions are not specified in the search results, these characteristics are crucial for understanding its formulation and storage requirements. Generally, compounds like cizolirtine citrate would be expected to exhibit solubility in common solvents used for pharmaceutical formulations .

Applications

Cizolirtine citrate has been primarily studied for its application in treating urinary incontinence secondary to overactive bladder syndrome. Clinical trials have demonstrated its effectiveness in reducing urinary urgency and frequency, making it a promising candidate for patients suffering from this condition. Additionally, ongoing research may explore its potential applications in other areas related to neuropeptide modulation, including pain management and other neurological disorders .

Neuropharmacological Mechanisms of Action

Modulation of Neuropeptide Release Pathways

Cizolirtine citrate (5-{[(N,N-dimethylaminoethoxy)phenyl]methyl}-1-methyl-1H-pyrazol citrate) exerts its primary analgesic effects through the inhibition of pain-related neuropeptides in the spinal cord. Unlike traditional NSAIDs or opioids, it lacks prostaglandin synthesis inhibition or affinity for opioid receptors, indicating a novel mechanism of action [1].

Inhibitory Effects on Substance P and CGRP Release

Cizolirtine significantly suppresses the release of Substance P-like material (SPLM) and Calcitonin Gene-Related Peptide-like material (CGRPLM) from primary afferent neurons in the dorsal horn of the spinal cord:

  • In vitro studies: Reduces K⁺-evoked SPLM release by 25% (0.1 μM–0.1 mM) and CGRPLM by 20% (0.1–1.0 μM) from spinal cord slices [3] [4].
  • In vivo studies: Systemic administration (80 mg/kg i.p.) decreases spinal SPLM outflow by 50% in anesthetized rats [3]. Intrathecal perfusion reduces SPLM by up to 50% (0.1 mM) [4].

Table 1: Cizolirtine's Inhibition of Neuropeptide Release

Experimental ModelNeuropeptideConcentration/DoseReduction
Spinal cord slices (rat)SPLM0.1 μM–0.1 mM25%
Spinal cord slices (rat)CGRPLM0.1–1.0 μM20%
Intrathecal perfusion (rat)SPLM0.1 mM50%
Systemic administration (rat)SPLM80 mg/kg i.p.50%

This inhibition disrupts nociceptive signaling, as Substance P and CGRP are critical mediators of pain transmission from peripheral tissues to the CNS [3] [4].

Presynaptic α2-Adrenoceptor-Dependent Mechanisms

Cizolirtine’s neuropeptide inhibition is mediated by presynaptic α₂-adrenoceptors on primary afferent terminals:

  • The α₂-antagonist idazoxan (10 μM) completely blocks cizolirtine’s suppression of SPLM/CGRPLM release in vitro and in vivo [3] [4].
  • Cizolirtine itself shows no direct binding to α₂-adrenoceptors, suggesting an indirect mechanism involving endogenous norepinephrine potentiation [1] [4].

This identifies cizolirtine as a noradrenergic modulator rather than a direct receptor agonist.

Interaction with Descending Norepinephrine Pathways

Cizolirtine engages bulbo-spinal noradrenergic pathways to amplify its spinal effects:

  • The analgesic efficacy of cizolirtine is reduced by idazoxan (α₂-antagonist) and desipramine (norepinephrine reuptake inhibitor), confirming reliance on endogenous norepinephrine [1].
  • Electrophysiological data suggest cizolirtine enhances norepinephrine release from descending inhibitory neurons originating in the locus coeruleus [3] [4].

Table 2: Pharmacological Antagonism of Cizolirtine’s Effects

AntagonistTargetEffect on CizolirtineExperimental Outcome
Idazoxanα₂-adrenoceptorBlocks neuropeptide inhibitionReversal of SPLM/CGRPLM suppression
DesipramineNorepinephrine reuptakeAttenuates analgesiaReduced ED₅₀ in formalin test

This supraspinal modulation synergizes with spinal neuropeptide inhibition for broad-spectrum antinociception.

Role in Spinal Cord-Level Sensory Neuron Plasticity

Cizolirtine modifies long-term sensory adaptation in chronic pain states:

  • In diabetic neuropathic rats, cizolirtine reverses hyperalgesia by normalizing spinal Substance P and CGRP dysregulation [1].
  • In overactive bladder (OAB) models, cizolirtine reduces acetic acid-induced visceral hypersensitivity and normalizes micturition patterns by restoring neuropeptide balance [2].

This plasticity modulation underpins its efficacy in neuropathic pain and OAB, where sensory neurons exhibit heightened neuropeptide expression.

Table 3: Cizolirtine in Disease Models Involving Sensory Plasticity

Disease ModelKey EffectFunctional Outcome
Diabetic neuropathy (rat)Normalizes SP/CGRP releaseReversed thermal/mechanical hyperalgesia
Acetic acid-induced cystitis (rat)Restores bladder neuropeptide levels↓ Micturition frequency, ↑ Volume voided
Formalin test (mouse)Inhibits Phase II (central sensitization)ED₅₀ = 2.31 mg/kg (vs. 13.8 mg/kg in Phase I)

Properties

CAS Number

251375-82-3

Product Name

Cizolirtine citrate

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C21H29N3O8

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C15H21N3O.C6H8O7/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,15H,11-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JLKUMSHHQYQLSG-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

1-methyl-5-((2,N,N-dimethylaminoethoxy)(phenyl)methyl)-1H-pyrazole citrate
cizolirtine
E 4018
E-4018

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.